8-Bromo-2-chloro-6-methylquinoline
Overview
Description
8-Bromo-2-chloro-6-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-6-methylquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of 6-methylquinoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Major Products:
Substitution Products: Depending on the nucleophile, products can include azidoquinolines, cyanoquinolines, and aminoquinolines.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dihydroquinolines are typical reduction products.
Scientific Research Applications
8-Bromo-2-chloro-6-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methylquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
8-Bromo-2-methylquinoline: Similar in structure but lacks the chlorine substituent.
8-Bromo-4-chloro-2-methylquinoline: Contains an additional chlorine substituent at the 4-position.
2-Chloroquinoline: Lacks the bromine and methyl groups, making it less complex.
Uniqueness: 8-Bromo-2-chloro-6-methylquinoline is unique due to the specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-bromo-2-chloro-6-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMJDDUSCTUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297759 | |
Record name | 8-Bromo-2-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142219-60-1 | |
Record name | 8-Bromo-2-chloro-6-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142219-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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